trimethylsilylcyclopentadiene

Descripción general

Descripción

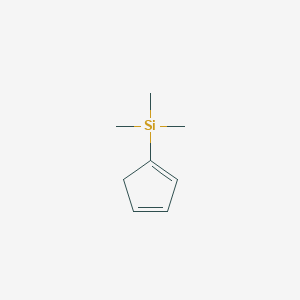

1,3-Cyclopentadiene, (trimethylsilyl)-, also known as trimethylsilyl cyclopentadiene, is an organosilicon compound with the chemical formula C₈H₁₄Si. It exists as a colorless liquid and is used in the synthesis of some metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means it undergoes rapid sigmatropic rearrangement .

Aplicaciones Científicas De Investigación

1,3-Cyclopentadiene, (trimethylsilyl)- has several scientific research applications:

Chemistry: It is used in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.

Mecanismo De Acción

Target of Action

Trimethylsilylcyclopentadiene, also known as cyclopenta-1,3-dien-1-yl(trimethyl)silane, is an organosilicon compound . It primarily targets metal cyclopentadienyl complexes, contributing to their synthesis .

Mode of Action

The interaction of this compound with its targets is quite unique. It undergoes rapid sigmatropic rearrangement, a phenomenon known as fluxionality . This is demonstrated by the migration of the silyl group from carbon-to-carbon, giving the appearance of equivalent CH signals .

Biochemical Pathways

It’s known that the compound is involved in diels-alder reactions, allyl isomerization, and the aromatization of c5 rings . These processes could potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound exists as a colorless liquid with a density of 0833 g/mL at 25 °C . It has a boiling point of 138 to 140 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of metal cyclopentadienyl complexes . The compound’s fluxional structure could potentially influence the properties of these complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be -20°C . Furthermore, its action could potentially be influenced by factors such as pressure and the presence of other chemical substances.

Métodos De Preparación

1,3-Cyclopentadiene, (trimethylsilyl)- is prepared by the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The reaction can be represented as follows :

(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl

This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1,3-Cyclopentadiene, (trimethylsilyl)- undergoes various types of chemical reactions, including:

Diels-Alder Reactions: It acts as a diene in Diels-Alder reactions, forming cycloaddition products.

Synthesis of Ring-Functionalized Molybdenocene Complexes: It reacts with molybdenum compounds to form ring-functionalized molybdenocene complexes.

Allyl Isomerization: It can undergo isomerization reactions to form allyl derivatives.

Aromatization of C₅ Rings: It can be involved in reactions that lead to the aromatization of five-membered rings.

Synthesis of N-Hydroxyindoles: It participates in nucleophilic addition reactions to form N-hydroxyindoles.

Common reagents used in these reactions include various metal halides, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1,3-Cyclopentadiene, (trimethylsilyl)- can be compared with other similar compounds such as:

Cyclopentadiene: The parent compound without the trimethylsilyl group.

Pentamethylcyclopentadiene: A derivative with five methyl groups attached to the cyclopentadiene ring.

Cyclopentadienyl-trimethylsilane: Another organosilicon compound with a similar structure but different substituents.

The uniqueness of 1,3-Cyclopentadiene, (trimethylsilyl)- lies in its fluxional structure and its ability to form stable metal cyclopentadienyl complexes, which are valuable in various chemical applications .

Propiedades

IUPAC Name |

cyclopenta-1,3-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUUTHYXRLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25134-15-0 | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476206.png)

![N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2476211.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)

![N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2476213.png)

![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2476217.png)

![1-benzyl-3'-(4-fluorophenyl)-5-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2476219.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2476220.png)

![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)